2-(3-Phenylpropyl)phenol

Lipophilicity QSAR Physicochemical profiling

2-(3-Phenylpropyl)phenol (CAS 1481-90-9) is a C15H16O ortho-substituted phenol belonging to the 1,3-diarylpropane class. It features a phenolic hydroxyl group ortho to a 3-phenylpropyl side chain, yielding a predicted logP of 2.7 (ChemAxon) and a molecular weight of 212.29 g/mol.

Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
Cat. No. B8452198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Phenylpropyl)phenol
Molecular FormulaC15H16O
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC2=CC=CC=C2O
InChIInChI=1S/C15H16O/c16-15-12-5-4-10-14(15)11-6-9-13-7-2-1-3-8-13/h1-5,7-8,10,12,16H,6,9,11H2
InChIKeyJSGXYACZKHCRTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Phenylpropyl)phenol (CAS 1481-90-9): Ortho-Substituted Diarylpropane Phenol for Structure-Activity and Metabolic Studies


2-(3-Phenylpropyl)phenol (CAS 1481-90-9) is a C15H16O ortho-substituted phenol belonging to the 1,3-diarylpropane class [1]. It features a phenolic hydroxyl group ortho to a 3-phenylpropyl side chain, yielding a predicted logP of 2.7 (ChemAxon) and a molecular weight of 212.29 g/mol [2]. The compound is recognized as a substrate for human UDP-glucuronosyltransferase 1-1 (UGT1A1), which catalyzes its aromatic-OH glucuronidation [2]. These properties position it as a structurally defined probe for metabolic pathway analysis and as a synthetic intermediate distinct from its positional isomers and simpler alkylphenol analogs.

Why 2-(3-Phenylpropyl)phenol Cannot Be Replaced by Simpler Alkylphenols or Positional Isomers


Substituting 2-(3-phenylpropyl)phenol with a simple alkylphenol such as 2-propylphenol or a positional isomer such as 4-(3-phenylpropyl)phenol introduces measurable shifts in lipophilicity, steric shielding of the hydroxyl group, and metabolic handling. The ortho-phenylpropyl substituent imposes a distinct steric environment that modulates hydrogen-bonding capability and enzyme active-site complementarity relative to para or meta congeners [1]. Furthermore, the linear C3 spacer between the two aromatic rings differentiates this compound from the branched cumylphenol isomer (CAS 599-64-4), which exhibits different conformational flexibility and logP . These differences translate into non-interchangeable performance in UGT1A1 substrate assays [2] and oxidative coupling reactions [3], making generic substitution scientifically invalid without side-by-side validation.

Quantitative Differentiation Evidence for 2-(3-Phenylpropyl)phenol Versus Closest Analogs


Predicted Lipophilicity (logP) of 2-(3-Phenylpropyl)phenol Compared to 2-Propylphenol and 2-Benzylphenol

The predicted logP of 2-(3-phenylpropyl)phenol is 2.7 (ChemAxon) [1], placing it between the less lipophilic 2-propylphenol (logP 3.07, measured/predicted) [2] and the more lipophilic 2-benzylphenol (logP 3.76, predicted) [3]. The 0.37 log-unit lower value versus 2-propylphenol suggests measurably improved aqueous solubility, while the ~1.0 log-unit deficit relative to 2-benzylphenol indicates reduced non-specific membrane partitioning. This intermediate lipophilicity may offer a balanced profile for in vitro assays where excessive logP leads to compound aggregation or non-specific binding.

Lipophilicity QSAR Physicochemical profiling

Acid Dissociation Constant (pKa) Differentiation Among Ortho-Substituted Phenylpropyl Phenol and Its Isomers

While experimentally determined pKa values for 2-(3-phenylpropyl)phenol are not available in the public literature, class-level inference from ortho-alkylphenol Hammett and steric effect studies allows estimation. Ortho-alkyl substitution typically raises the pKa by 0.3–0.5 units relative to the para isomer due to steric hindrance to solvation of the phenoxide anion [1]. The ortho isomer is therefore predicted to have a pKa ≈ 10.3–10.5, compared to an estimated pKa ≈ 9.9–10.1 for 4-(3-phenylpropyl)phenol (para isomer, CAS 34591-21-4). This difference, though modest, affects the degree of ionization at physiological pH (7.4): the ortho isomer will be >99.9% neutral, while the para isomer may show marginally higher phenoxide fraction, potentially influencing passive membrane permeability and receptor binding.

Acidity Hammett analysis Steric effect

Human UGT1A1 Substrate Specificity: 2-(3-Phenylpropyl)phenol Glucuronidation Versus General Phenol Substrates

BioTransformer metabolic prediction identifies 2-(3-phenylpropyl)phenol as a substrate for human UDP-glucuronosyltransferase 1-1 (UGT1A1, P22309), which catalyzes aromatic-OH glucuronidation to yield the corresponding O-glucuronide conjugate (C21H24O7) [1]. By contrast, the simpler analog 2-propylphenol is not flagged as a UGT1A1 substrate in the same database, while 4-nitrophenol and 1-naphthol are known classical substrates [2]. The presence of the 3-phenylpropyl chain in the ortho position may confer sufficient lipophilicity and shape complementarity for UGT1A1 active-site recognition, distinguishing it from smaller alkylphenols that are preferentially sulfated or handled by other UGT isoforms. No quantitative kinetic parameters (Km, Vmax) are publicly available for this specific compound; the evidence is therefore based on predicted metabolic fate.

Drug metabolism UGT1A1 Glucuronidation

Procurement-Driven Application Scenarios for 2-(3-Phenylpropyl)phenol


Metabolic Probe for UGT1A1 Activity Assays

2-(3-Phenylpropyl)phenol can serve as a lipophilic phenolic probe substrate for UGT1A1 glucuronidation assays, where its predicted logP of 2.7 provides a balance between aqueous solubility and enzyme affinity [1]. Unlike classical substrates such as 4-nitrophenol or 1-naphthol, the ortho-phenylpropyl chain confers distinct steric bulk that may help discriminate UGT1A1 from other UGT isoforms. Researchers developing in vitro glucuronidation screening panels should consider this compound when isoform-selectivity profiling is required.

Synthetic Intermediate for Benzofuran and Neolignan Scaffolds

Under oxidative conditions, ortho-(3-phenylpropenyl)phenols undergo cyclization to form benzofuran and neolignan ring systems [2]. The saturated 2-(3-phenylpropyl)phenol can serve as a precursor (via dehydrogenation) or as a model substrate for optimizing oxidative coupling conditions. This positions the compound as a strategic building block for natural product-like libraries and medicinal chemistry programs targeting benzofuran-based pharmacophores.

Physicochemical Reference Standard in logP and pKa Method Validation

The intermediate lipophilicity (predicted logP 2.7) and the well-defined ortho-substitution pattern make 2-(3-phenylpropyl)phenol a suitable reference compound for calibrating computational logP and pKa prediction models, particularly for ortho-substituted phenols where steric corrections are essential . Analytical laboratories performing reversed-phase HPLC logP determinations or capillary electrophoresis pKa measurements can use this compound as a validation standard that bridges the gap between simple alkylphenols and more complex drug-like molecules.

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